3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride
Description
3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride (CAS# 2243520-73-0) is a bicyclic spiro compound featuring a sulfur atom in one of its fused rings (1-thiaspiro) and an amino group at position 3. Its molecular formula is C₆H₁₀ClNOS (MW: 179.67 g/mol), and its structure includes a ketone at position 2 and a hydrochloride salt, enhancing its stability and solubility . The spiro[3.3]heptane core imposes conformational rigidity, a property leveraged in drug design to improve target binding specificity.
Properties
IUPAC Name |
3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVTTRGFCLNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C(=O)S2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions may require the presence of a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Alkylated, acylated derivatives
Scientific Research Applications
Pharmacological Applications
Antineoplastic and Antidepressant Activities
Spiro compounds, including 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, are recognized for their role as pharmacophore units in the synthesis of various therapeutic agents. They have been implicated in the development of antineoplastic (cancer-fighting) and antidepressant drugs due to their ability to interact with biological targets effectively. Research indicates that derivatives of spiro[3.3]heptane can serve as surrogates for piperazines, piperidines, morpholines, and thiomorpholines, which are known for their pharmacological properties .
Antiviral and Antibacterial Properties
The compound has also shown promise as an antiviral and antibacterial agent. Its structural characteristics allow it to engage with viral and bacterial targets, potentially inhibiting their proliferation. The specific mechanisms by which these compounds exert their effects are an active area of research .
Inhibitors of Kinases
Notably, derivatives such as 6-amino-2-thiaspiro[3.3]heptane have been evaluated for their inhibitory effects on various kinases (e.g., CDK1, CDK2), which play critical roles in cell cycle regulation and cancer progression. This suggests that this compound may be developed into kinase inhibitors for cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. For instance, the compound can be synthesized from 2,2-bis(bromomethyl)-1,3-propanediol through a series of reactions including mesylation and cyclization . This efficient synthetic route is crucial for producing sufficient quantities for research and development.
Case Studies and Research Findings
Cosmetic Applications
Emerging research has explored the use of spiro compounds in cosmetic formulations due to their unique properties that can enhance product stability and efficacy. The incorporation of such compounds may improve moisturizing effects and overall skin compatibility .
Mechanism of Action
The mechanism of action of 3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Spiro Core Variations: The target compound contains a 1-thiaspiro system (sulfur atom), while the others use all-carbon spiro frameworks. The dimethyl and difluoromethyl substituents in the analogs modify steric bulk and hydrophobicity, respectively .
Functional Groups :
- The ketone in the target and 6,6-dimethylspiro compound is electronically distinct due to sulfur’s electron-donating effects.
- Both the target and 2-(difluoromethyl)spiro compound are hydrochloride salts , enhancing solubility for biological applications .
Biological Activity
3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, also known as 6-amino-2-thiaspiro[3.3]heptane hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of spiro heterocyclic compounds, which are known for their diverse pharmacological effects.
Synthesis
The synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been documented to occur through a series of nine steps starting from 2,2-bis(bromomethyl)-1,3-propanediol, yielding an overall product with a 31% efficiency . The process involves several key reactions, including nucleophilic substitutions and cyclization, which are essential for forming the spiro structure.
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. Here are some notable findings:
Pharmacological Properties
- Anticancer Activity : Research indicates that derivatives of spiro[3.3]heptane can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. Specifically, 6-amino-3-azaspiro[3.3]heptane has shown inhibitory effects against CDK1, CDK2, CDK5, GSK-3, and PLK .
- Antimicrobial Activity : Compounds derived from thiazolidine and spiro heterocycles have exhibited significant antimicrobial properties. For instance, Mannich bases synthesized from thiazolidine derivatives demonstrated good antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Neurological Effects : The compound's structural similarity to natural amino acids like ornithine and γ-aminobutyric acid (GABA) positions it as a candidate for neuropharmacological applications. Its ability to act as a selective ligand for various biological targets enhances its potential in drug design for neurological disorders .
Case Studies
Several studies have explored the biological implications of 6-amino-2-thiaspiro[3.3]heptane hydrochloride:
- Inhibition Studies : A study by Radchenko et al. reported the synthesis of several spiro compounds that were evaluated for their kinase inhibition capabilities. The results indicated that certain derivatives possess potent inhibitory effects on key kinases involved in cancer cell proliferation .
- Antimicrobial Evaluation : Research conducted on Mannich bases derived from spiro compounds showed promising results against various bacterial strains, highlighting their potential use in developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclization of thiol-containing precursors and subsequent amination. For example, a nine-step procedure using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material (analogous to spirocyclic amine synthesis) can be adapted . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents like ethanol/water mixtures. Monitoring intermediates via -NMR and LC-MS ensures stepwise fidelity .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is definitive for resolving spirocyclic geometry. Alternatively, -NMR can identify quaternary carbons at the spiro junction (e.g., signals near 70–80 ppm). IR spectroscopy verifies the carbonyl stretch (~1700 cm) and amine hydrochloride bands (~2500 cm) .
Q. What solvent systems are optimal for studying its solubility and stability in biological assays?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO to maintain solubility without denaturing proteins. Stability studies via LC-MS over 24 hours at 37°C can identify degradation products (e.g., hydrolysis of the thiaspiro ring under acidic conditions) .
Advanced Research Questions
Q. How does the thiaspiro[3.3]heptane core influence metabolic stability compared to non-sulfur analogs?
- Methodological Answer : Comparative studies using liver microsomes (e.g., human CYP450 isoforms) show that sulfur incorporation reduces oxidative metabolism due to steric hindrance and electron-withdrawing effects. Quantify half-life () via LC-MS/MS and compare with azaspiro analogs (e.g., 1-azaspiro[3.3]heptan-2-one) .
Q. What computational strategies predict binding affinities of this compound to neurological targets (e.g., GABA receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled GABA receptors identifies key interactions: (i) hydrogen bonding between the amine group and α1-subunit Glu137, and (ii) hydrophobic packing of the spirocycle with Phe200. MD simulations (>100 ns) validate pose stability .
Q. How can contradictory data on its enzyme inhibition potency (e.g., IC variability) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization). Test for allosteric modulation by comparing IC under varying substrate concentrations. Batch-to-batch purity discrepancies (e.g., residual DMF in synthesis) should also be ruled out via -NMR .
Q. What strategies enable selective functionalization of the thiaspiro core for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
